An In-depth Technical Guide to CUGBP Elav-Like Family Member 6 (CELF6)
An In-depth Technical Guide to CUGBP Elav-Like Family Member 6 (CELF6)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CUGBP Elav-Like Family Member 6 (CELF6), also known as BRUNOL6, is an RNA-binding protein (RBP) that plays a crucial role in post-transcriptional gene regulation.[1][2] It is a member of the CELF/BRUNOL protein family, characterized by the presence of RNA recognition motifs (RRMs) that facilitate its interaction with specific RNA sequences.[1][2][3] CELF6 is primarily involved in modulating alternative splicing and mRNA stability, thereby influencing a wide array of cellular processes. Emerging evidence has highlighted its significant role as a tumor suppressor in various cancers, including lung, breast, and colorectal cancer, and has also implicated it in neurological disorders. This guide provides a comprehensive technical overview of CELF6, including its molecular characteristics, biological functions, involvement in disease, and the experimental methodologies used for its study.
Molecular Profile of CELF6
Gene and Protein Structure
The CELF6 gene is located on chromosome 15. The CELF6 protein, like other members of the CELF family, possesses a distinct domain architecture consisting of three RRM domains. Two RRMs are located at the N-terminus and one at the C-terminus. These RRM domains are highly conserved and are responsible for the sequence-specific binding of CELF6 to target RNAs. A notable feature of the CELF protein family is a divergent linker region of 160-230 amino acids situated between the second and third RRMs. This divergent domain is believed to contribute to the functional specificity of individual CELF proteins.
Subcellular Localization
CELF6 is known to shuttle between the nucleus and the cytoplasm, which is consistent with its roles in both nuclear pre-mRNA splicing and cytoplasmic mRNA stability and translation. However, studies have indicated that CELF6 is predominantly located in the cytoplasm.
Biological Functions and Signaling Pathways
CELF6 is a key regulator of post-transcriptional gene expression, primarily through its influence on alternative splicing and mRNA stability. It typically binds to GU-rich elements within the 3' untranslated regions (3' UTRs) of its target mRNAs.
Regulation of mRNA Stability
A primary function of CELF6 is the stabilization of target mRNA transcripts. By binding to the 3' UTR of specific mRNAs, CELF6 can protect them from degradation, leading to increased protein expression. Notable targets whose mRNA stability is enhanced by CELF6 include:
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p21 (CDKN1A): CELF6 binds to the 3' UTR of p21 mRNA, a critical cell cycle inhibitor. This stabilization leads to increased p21 protein levels, resulting in cell cycle arrest and suppression of cell proliferation. This interaction underscores CELF6's role as a tumor suppressor.
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FBP1 (Fructose-Bisphosphatase 1): In triple-negative breast cancer, CELF6 has been shown to stabilize FBP1 mRNA. FBP1 is a key enzyme in gluconeogenesis and acts as a tumor suppressor. By upregulating FBP1, CELF6 inhibits cancer cell proliferation, migration, and invasion.
Involvement in Signaling Pathways
CELF6 has been shown to modulate key signaling pathways implicated in cancer progression, including the p53 and TNF signaling pathways.
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p53 Signaling Pathway: CELF6 expression is associated with the regulation of the p53 signaling pathway. Overexpression of CELF6 can lead to the regulation of alternative splicing of genes within this pathway, including TP53 itself. Furthermore, by stabilizing p21 mRNA, a downstream target of p53, CELF6 contributes to the anti-proliferative effects of p53 activation.
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TNF Signaling Pathway: In lung cancer cells, overexpression of CELF6 leads to the downregulation of numerous genes involved in the TNF signaling pathway. This pathway is associated with inflammation and cell proliferation. Key downregulated genes include CCL5, JUNB, BIRC3, MLKL, PIK3R2, CCL20, STAT1, MYD88, and CFS1. This suggests that CELF6 may exert its tumor-suppressive effects in part by dampening pro-tumorigenic inflammatory signaling.
Role in Disease
Cancer
CELF6 has been identified as a tumor suppressor in several types of cancer, with its downregulation often correlating with poor prognosis.
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Lung Cancer: CELF6 expression is significantly downregulated in lung adenocarcinoma (LUAD) and lung squamous cell carcinoma (LUSC) compared to normal lung tissue. Overexpression of CELF6 in lung cancer cells inhibits the expression of immune-related genes that promote tumorigenesis and regulates the alternative splicing of genes in the p53 and apoptosis pathways.
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Breast Cancer: In triple-negative breast cancer (TNBC), CELF6 acts as a tumor suppressor by stabilizing FBP1 mRNA, thereby inhibiting cell proliferation, migration, and invasion. Its overexpression has also been shown to increase sensitivity to chemotherapy.
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Colorectal Cancer (CRC): CELF6 expression is reduced in CRC tissues, and lower levels are associated with poorer clinical outcomes. In CRC cells, CELF6 can induce G1 phase arrest and inhibit cell proliferation in a p53 and/or p21-dependent manner. It has also been shown to suppress cancer stem cell-like properties by stabilizing HOXA5 mRNA.
Neurological Disorders
Polymorphisms in the CELF6 gene have been associated with an increased risk for autism spectrum disorder (ASD). Studies in mouse models have shown that the disruption of Celf6 leads to behaviors reminiscent of ASD, such as decreased ultrasonic vocalizations and resistance to change, along with abnormal serotonin levels in the brain. CLIP-seq analysis in the central nervous system (CNS) has revealed that CELF6 predominantly binds to the 3' UTRs of synaptic protein-coding genes, where it appears to destabilize these mRNAs.
Quantitative Data Presentation
CELF6 Expression in Cancer
Analysis of The Cancer Genome Atlas (TCGA) data has shown that CELF6 expression is significantly lower in tumor tissues compared to corresponding normal tissues in 16 out of 31 cancer types.
| Cancer Type | Expression Status in Tumor vs. Normal |
| Lung Adenocarcinoma (LUAD) | Downregulated |
| Lung Squamous Cell Carcinoma (LUSC) | Downregulated |
| Breast Invasive Carcinoma (BRCA) | Downregulated |
| Colon Adenocarcinoma (COAD) | Downregulated |
| ... (12 other cancer types) | Downregulated |
| Acute Myeloid Leukemia (LAML) | Upregulated |
| Pheochromocytoma & Paraganglioma (PCPG) | Upregulated |
Table 1: Summary of CELF6 expression in various cancer types based on TCGA data.
Impact of CELF6 Overexpression on Gene Expression
A study involving the overexpression of CELF6 in the A549 lung cancer cell line identified a significant number of differentially expressed genes (DEGs).
| Gene Regulation | Number of Genes |
| Upregulated | 417 |
| Downregulated | 1,351 |
Table 2: Differentially expressed genes upon CELF6 overexpression in A549 cells.
Key downregulated genes are involved in the TNF signaling pathway and immune/inflammation responses, including TNFSF10, CCL5, JUNB, BIRC3, MLKL, PIK3R2, CCL20, STAT1, MYD88, and CFS1.
Experimental Protocols
RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis
This protocol outlines the general workflow for identifying genes regulated by CELF6 using RNA-seq following its overexpression in a cell line.
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Cell Culture and Transfection: Culture the chosen cell line (e.g., A549) under standard conditions. Transfect cells with a CELF6 expression vector or an empty vector control using a suitable transfection reagent.
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RNA Isolation: At 48-72 hours post-transfection, harvest the cells and isolate total RNA using a TRIzol-based method or a commercial RNA purification kit. Ensure the RNA is of high quality (RIN > 8).
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Library Preparation:
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Deplete ribosomal RNA (rRNA) from the total RNA samples.
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Fragment the rRNA-depleted RNA.
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Synthesize first-strand cDNA using reverse transcriptase and random primers.
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Synthesize the second strand of cDNA.
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Perform end-repair, A-tailing, and ligate sequencing adapters.
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Amplify the library using PCR.
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Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
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Data Analysis:
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Perform quality control on the raw sequencing reads.
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Align the reads to a reference genome.
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Quantify gene expression levels (e.g., as TPM or FPKM).
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Identify differentially expressed genes between CELF6-overexpressing and control samples using statistical packages like DESeq2 or edgeR.
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Perform pathway and gene ontology analysis on the list of differentially expressed genes.
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Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)
This protocol describes a general method to identify the RNA targets of CELF6.
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UV Cross-Linking: Expose cultured cells or tissues to UV light (254 nm) to induce covalent cross-links between CELF6 and its bound RNA molecules.
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Cell Lysis and RNA Fragmentation: Lyse the cells and partially digest the RNA using RNase I to obtain small RNA fragments.
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Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to a CELF6-specific antibody to immunoprecipitate the CELF6-RNA complexes.
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RNA End-Repair and Adapter Ligation: Dephosphorylate the RNA fragments and ligate a 3' adapter.
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Protein-RNA Complex Separation and RNA Isolation: Run the immunoprecipitated complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane. Excise the membrane region corresponding to the size of the CELF6-RNA complex and isolate the RNA.
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Reverse Transcription and cDNA Library Preparation: Ligate a 5' adapter to the isolated RNA fragments. Reverse transcribe the RNA into cDNA and amplify the cDNA library via PCR.
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Sequencing and Data Analysis: Sequence the cDNA library and analyze the data to identify peaks representing CELF6 binding sites on the transcriptome.
Luciferase Reporter Assay for mRNA Stability
This protocol is designed to validate the effect of CELF6 on the stability of a target mRNA.
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Construct Preparation: Clone the 3' UTR of the target gene (e.g., p21) downstream of a luciferase reporter gene (e.g., Firefly or Renilla luciferase) in an expression vector.
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Cell Culture and Co-transfection: Co-transfect the luciferase reporter construct, a CELF6 expression vector (or empty vector control), and a control reporter vector (for normalization) into the desired cell line.
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Measurement of Luciferase Activity: After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase assay system.
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mRNA Stability Assay (Actinomycin D Chase):
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Transfect the cells as described above.
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After 24 hours, treat the cells with Actinomycin D to inhibit transcription.
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Harvest cells at different time points (e.g., 0, 2, 4, 6, 8 hours) after Actinomycin D treatment.
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Isolate total RNA from each time point.
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Quantify the levels of the luciferase reporter mRNA using RT-qPCR.
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Data Analysis: Calculate the half-life of the reporter mRNA in the presence and absence of CELF6 overexpression. An increased half-life indicates stabilization by CELF6.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: CELF6 regulation of the p53 signaling pathway.
Caption: CELF6-mediated downregulation of TNF signaling pathway genes.
Experimental Workflow Diagram
Caption: Experimental workflow for CELF6 functional analysis.
